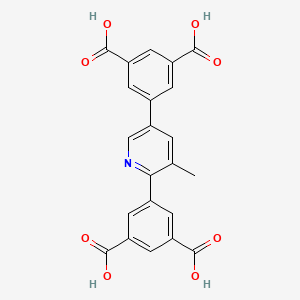
5,5'-(3-Methylpyridine-2,5-diyl)diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid is an organic compound with the molecular formula C22H15NO8 and a molecular weight of 421.36 g/mol . This compound is characterized by its rigid structure, which includes two isophthalic acid moieties connected by a 3-methylpyridine spacer . It is typically found as a white to off-white powder and is insoluble in water .
Preparation Methods
The synthesis of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid can be achieved through a reaction involving isophthalic acid and 3-methylpyridine-2,5-diamine . The reaction conditions typically involve mixing these starting materials under appropriate conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product .
Chemical Reactions Analysis
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s rigid structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials, including catalysts and adsorbents.
Mechanism of Action
The mechanism of action of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes . These complexes can exhibit unique properties, such as enhanced catalytic activity and selective adsorption, depending on the metal ions and the specific structure of the complex . The molecular targets and pathways involved are primarily related to its interaction with metal ions and the resulting changes in electronic and structural properties.
Comparison with Similar Compounds
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid can be compared with other similar compounds, such as:
5,5’-(Pyridine-3,5-diyl)diisophthalic acid: This compound has a similar structure but lacks the methyl group on the pyridine ring.
5,5’-(1H-2,3,5-Triazole-1,4-diyl)diisophthalic acid: Incorporates a triazole group instead of a pyridine ring, leading to different coordination properties.
The uniqueness of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid lies in its specific structural features, which influence its reactivity and applications in various fields .
Properties
Molecular Formula |
C22H15NO8 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)-5-methylpyridin-3-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H15NO8/c1-10-2-17(11-3-13(19(24)25)7-14(4-11)20(26)27)9-23-18(10)12-5-15(21(28)29)8-16(6-12)22(30)31/h2-9H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
XFKISZHXBRSZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)

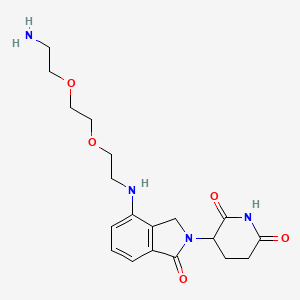

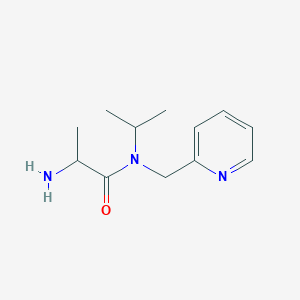
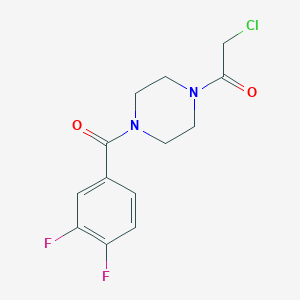



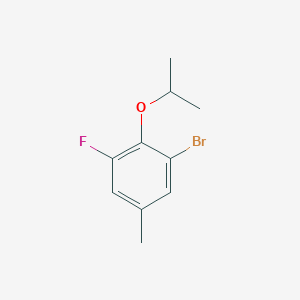
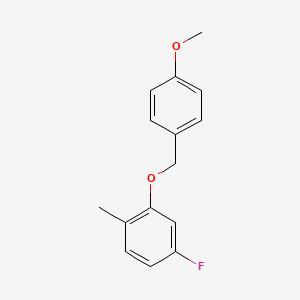
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)
